![molecular formula C7H11NO B065802 (1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE CAS No. 162184-60-3](/img/structure/B65802.png)
(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5s)-1-Azabicyclo[321]octan-6-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5s)-1-Azabicyclo[3.2.1]octan-6-one typically involves the treatment of ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a suitable solvent . The reaction conditions often include the presence of a base like calcium oxide or calcium hydroxide and solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for (5s)-1-Azabicyclo[3.2.1]octan-6-one are designed to be efficient and scalable. These methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
(5s)-1-Azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amino alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amino alcohols .
科学的研究の応用
(5s)-1-Azabicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of (5s)-1-Azabicyclo[3.2.1]octan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: This compound has a similar bicyclic structure but includes a bromine atom, which imparts different chemical properties.
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: Another similar compound with an oxygen atom in the ring system, leading to different reactivity and applications.
Uniqueness
(5s)-1-Azabicyclo[32Its unique properties make it valuable in various fields of research and industry .
特性
CAS番号 |
162184-60-3 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
(5S)-1-azabicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1 |
InChIキー |
WFYPDOYHAZFTIR-LURJTMIESA-N |
SMILES |
C1CC2CN(C1)CC2=O |
異性体SMILES |
C1C[C@H]2CN(C1)CC2=O |
正規SMILES |
C1CC2CN(C1)CC2=O |
同義語 |
1-Azabicyclo[3.2.1]octan-6-one,(1R,5S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


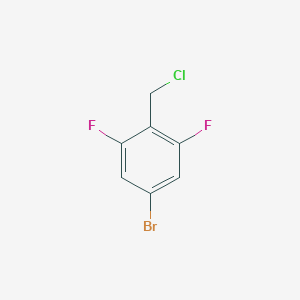
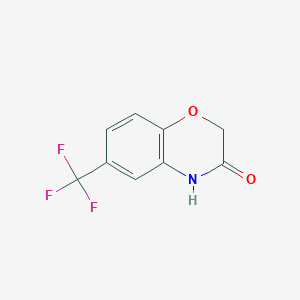
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)

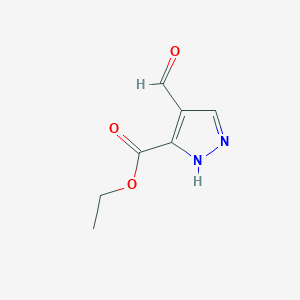
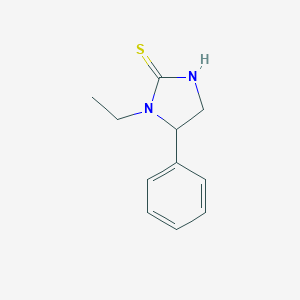
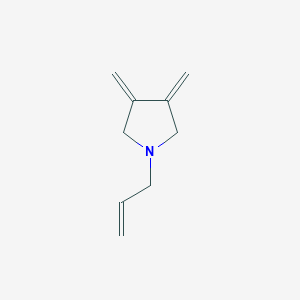
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
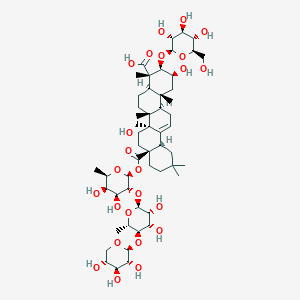

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
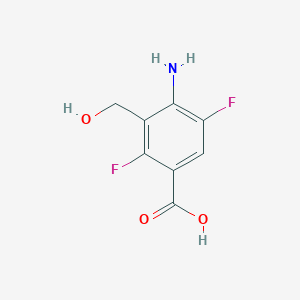
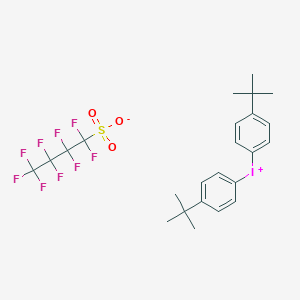
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)
